molecular formula C19H27NO6 B14313048 1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid CAS No. 113029-03-1

1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid

Cat. No.: B14313048
CAS No.: 113029-03-1
M. Wt: 365.4 g/mol
InChI Key: OOIIKUXANNDJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound features a piperidine ring substituted with a carboxylic acid group and a butyl chain bearing a trimethoxyphenyl group and a ketone functionality. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Butyl Chain: The butyl chain with the trimethoxyphenyl group can be introduced via alkylation reactions.

    Oxidation to Form the Ketone:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide under high pressure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

    Nucleophilic Acyl Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid can be compared with other compounds containing similar functional groups:

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of genital warts.

    Trimetrexate and Trimethoprim: Both contain trimethoxyphenyl groups and act as dihydrofolate reductase inhibitors.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

113029-03-1

Molecular Formula

C19H27NO6

Molecular Weight

365.4 g/mol

IUPAC Name

1-[4-oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C19H27NO6/c1-24-14-10-16(25-2)18(17(11-14)26-3)15(21)7-5-9-20-8-4-6-13(12-20)19(22)23/h10-11,13H,4-9,12H2,1-3H3,(H,22,23)

InChI Key

OOIIKUXANNDJKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC(C2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.